Nandrolone-13C2 Benzoate
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Overview
Description
Nandrolone-13C2 Benzoate is a synthetic anabolic steroid and a stable isotope-labeled compound. It is an analog of Nandrolone Benzoate, where two carbon atoms are replaced with the isotope carbon-13. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of nandrolone derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nandrolone-13C2 Benzoate involves the esterification of Nandrolone with benzoic acid, where the benzoic acid is labeled with carbon-13. The reaction typically occurs in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the isotopic labeling is consistent and the final product is of high purity.
Chemical Reactions Analysis
Types of Reactions
Nandrolone-13C2 Benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: It can be reduced to form this compound alcohol.
Substitution: The benzoate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products Formed
Oxidation: this compound oxide.
Reduction: this compound alcohol.
Substitution: Various substituted nandrolone-13C2 derivatives depending on the substituent introduced.
Scientific Research Applications
Nandrolone-13C2 Benzoate is widely used in scientific research, including:
Chemistry: Studying the reaction mechanisms and pathways of nandrolone derivatives.
Biology: Investigating the metabolic pathways and biological effects of nandrolone in living organisms.
Medicine: Researching the pharmacokinetics and therapeutic potential of nandrolone derivatives in treating conditions like anemia and osteoporosis.
Industry: Used as a reference standard in pharmaceutical testing to ensure the quality and consistency of nandrolone-based products.
Mechanism of Action
Nandrolone-13C2 Benzoate exerts its effects by binding to androgen receptors in the body. This binding induces a conformational change in the receptor, allowing it to enter the nucleus and regulate the transcription of specific genes. The compound also interacts with other molecular targets and pathways, including the progesterone receptor and various signaling pathways like ERK, Akt, and MAPK .
Comparison with Similar Compounds
Similar Compounds
Nandrolone Decanoate: Another ester of nandrolone with a longer carbon chain, used for similar therapeutic purposes.
Nandrolone Phenylpropionate: A shorter ester of nandrolone, known for its faster onset of action.
Testosterone: The primary male sex hormone, structurally similar to nandrolone but with different pharmacological properties.
Uniqueness
Nandrolone-13C2 Benzoate is unique due to its isotopic labeling, which allows for precise tracking and analysis in metabolic studies. This makes it an invaluable tool in research settings where understanding the detailed pharmacokinetics and metabolic pathways of nandrolone derivatives is crucial.
Properties
Molecular Formula |
C25H30O3 |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] benzoate |
InChI |
InChI=1S/C25H30O3/c1-25-14-13-20-19-10-8-18(26)15-17(19)7-9-21(20)22(25)11-12-23(25)28-24(27)16-5-3-2-4-6-16/h2-6,15,19-23H,7-14H2,1H3/t19-,20+,21+,22-,23-,25-/m0/s1/i15+1,18+1 |
InChI Key |
NZGKYNGOBSDZNY-IUVIUAOHSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)C4=CC=CC=C4)CCC5=[13CH][13C](=O)CC[C@H]35 |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(=O)C4=CC=CC=C4)CCC5=CC(=O)CCC35 |
Origin of Product |
United States |
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